1-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isothiocyanate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene or pyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazole: A closely related compound with similar structural features.
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical reactivity.
Uniqueness
1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-methyl-5-(5-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-3-4-8(13-6)7-5-9(10)12(2)11-7/h3-5H,10H2,1-2H3 |
InChI Key |
BMDSKNHFRDCHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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